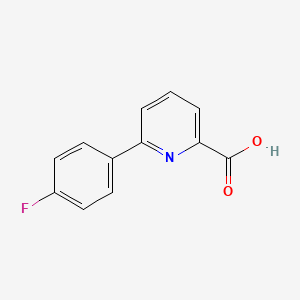

Ácido 6-(4-fluorofenil)picolínico

Descripción general

Descripción

6-(4-Fluorophenyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group at the second position. The addition of a 4-fluorophenyl group at the sixth position may influence the compound's chemical reactivity and physical properties, potentially making it useful for various applications in chemistry and materials science.

Synthesis Analysis

The synthesis of picolinic acid derivatives can be achieved through various methods. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives has been reported, which are used as europium and terbium sensitizers . Although not directly related to 6-(4-Fluorophenyl)picolinic acid, these methods could potentially be adapted for the synthesis of fluorophenyl derivatives. Additionally, the synthesis of 6-phenylethynyl picolinic acid through biotransformation and chemical synthesis has been demonstrated, which involves the conversion of 6-bromopicolinic acid to its corresponding ester and subsequent reactions . This approach could be modified to introduce a fluorophenyl group instead of the phenylethynyl moiety.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring and various substituents that can influence the compound's properties. For example, the crystal structures of amides derived from picolinic acid reveal a preference for cis amide geometry, which could be relevant for understanding the structural aspects of 6-(4-Fluorophenyl)picolinic acid . The influence of substituents on the pyridine ring is also evident in the diverse metal-organic frameworks and coordination polymers formed by 4-(3-carboxyphenyl)picolinic acid .

Chemical Reactions Analysis

Picolinic acid derivatives participate in various chemical reactions, including coupling reactions to form amides and the formation of coordination compounds . The presence of a fluorophenyl group in 6-(4-Fluorophenyl)picolinic acid could affect its reactivity in such reactions, potentially leading to novel compounds with unique properties. The synthesis of novel fluoropicolinate herbicides through cascade cyclization also highlights the reactivity of fluorinated picolinic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives are influenced by their molecular structure. For instance, the photophysical measurements of phosphoryl picolinic acid derivatives show that their emission intensity and quantum yields vary depending on the substituents present . Similarly, the thermal properties of phenylethynyl-terminated picolinic acid derivatives indicate that the pyridine moiety's electron-withdrawing capability can affect the reaction temperatures in polymerization processes . These findings suggest that the physical and chemical properties of 6-(4-Fluorophenyl)picolinic acid would be worth investigating, as the fluorophenyl group could impart unique characteristics to the compound.

Aplicaciones Científicas De Investigación

Actividades anticancerígenas

Ácido 6-(4-fluorofenil)picolínico: y sus derivados se han estudiado por sus posibles propiedades anticancerígenas. La investigación indica que los complejos de ácido picolínico fluorado pueden ser efectivos contra las células cancerosas de pulmón. Estos compuestos se han sintetizado y caracterizado, mostrando resultados prometedores in vitro para sus efectos citotóxicos en líneas celulares cancerosas .

Actividad herbicida

Los análogos estructurales del ácido picolínico se han explorado por su uso como herbicidas. Los compuestos novedosos derivados del ácido picolínico, como el ácido 6-(5-aril-sustituido-1-pirazolyl)-2-picolínico, han mostrado una potente actividad herbicida. Estos compuestos se han probado contra el crecimiento de raíces de Arabidopsis thaliana, y algunos muestran mejor eficacia que los herbicidas comerciales .

Propiedades antivirales

El ácido picolínico ha demostrado habilidades antivirales de amplio espectro, incluyendo contra virus envueltos como el SARS-CoV-2 y el virus de la influenza A. Actúa inhibiendo los eventos de fusión de membrana durante la entrada viral, que es un paso crucial en el proceso de infección. Esto sugiere que los derivados del ácido picolínico podrían desarrollarse en agentes antivirales efectivos .

Síntesis de fármacos basados en metales

Los fármacos basados en metales, incluidos los que tienen ácido picolínico como ligando, se han utilizado en diversos tratamientos, como agentes antimicrobianos y agentes de contraste de diagnóstico. Los derivados fluorados del ácido picolínico se han incorporado a complejos de fármacos basados en metales, lo que podría ampliar su aplicación en la ciencia médica .

Mecanismo De Acción

Target of Action

The primary target of 6-(4-Fluorophenyl)picolinic acid is believed to be zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(4-Fluorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to significant changes in the cellular processes that these proteins regulate.

Biochemical Pathways

It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 6-(4-Fluorophenyl)picolinic acid may also influence pathways related to zinc transport and homeostasis.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

It is known that picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that 6-(4-Fluorophenyl)picolinic acid may also have anti-viral properties.

Action Environment

It is known that related compounds, such as picolinic acid, can have their activity influenced by factors such as ph and the presence of other ions .

Safety and Hazards

The safety information for 6-(4-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

While specific future directions for 6-(4-Fluorophenyl)picolinic acid are not provided in the search results, related compounds have been studied for their potential as novel synthetic auxin herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

Propiedades

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVXEKXCIBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610616 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863704-60-3 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

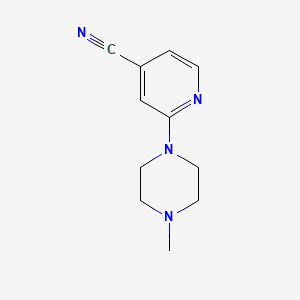

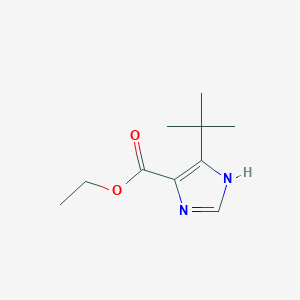

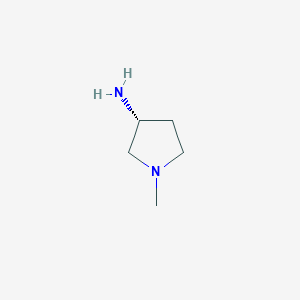

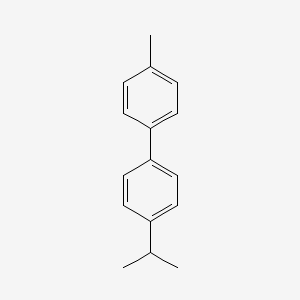

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)